molecular formula C31H34N4O5S B2671301 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 422292-70-4

4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B2671301
CAS No.: 422292-70-4
M. Wt: 574.7
InChI Key: QUAKYIHMZSUDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide (CAS: 439792-32-2) is a structurally complex molecule featuring:

  • A quinazolinone core (4-oxo-3,4-dihydroquinazoline) with a sulfanyl-linked 4-ethoxyphenyl carbamoyl methyl group at position 2.
  • A cyclohexane-1-carboxamide moiety substituted with a furan-2-ylmethyl group at position 3.

This compound belongs to a class of quinazolinone derivatives, which are studied for their diverse pharmacological activities, including kinase inhibition and receptor modulation.

Properties

IUPAC Name

4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O5S/c1-2-39-24-15-13-23(14-16-24)33-28(36)20-41-31-34-27-8-4-3-7-26(27)30(38)35(31)19-21-9-11-22(12-10-21)29(37)32-18-25-6-5-17-40-25/h3-8,13-17,21-22H,2,9-12,18-20H2,1H3,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAKYIHMZSUDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Carbamate Group: This step involves the reaction of the quinazolinone intermediate with 4-ethoxyphenyl isocyanate to form the carbamate linkage.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Incorporation of the Furan Ring: The final step involves the coupling of the furan ring to the cyclohexane carboxamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan ring or the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Anticancer Potential

Research indicates that compounds within the quinazolinone family, including the target compound, exhibit significant anticancer properties. A study demonstrated that derivatives of quinazolinones can inhibit cancer cell proliferation, particularly in human cervix carcinoma (HeLa) cells. The compound's structure suggests it may interact with cellular pathways involved in cancer progression .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Inhibition of cyclooxygenase-2 (COX-2) has been observed with similar quinazolinone derivatives, suggesting that this compound may share this mechanism of action. A related study reported that certain derivatives achieved up to 47.1% COX-2 inhibition at a concentration of 20 μM .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of quinazolinones have indicated potential efficacy against various bacterial strains. The presence of sulfur and nitrogen in the structure may enhance its ability to disrupt microbial cell functions .

Synthesis and Derivative Exploration

The synthesis of this compound involves multiple steps, often utilizing established methodologies for creating quinazolinone derivatives. The synthesis process typically includes:

  • Formation of the Quinazolinone Core : Utilizing starting materials like anthranilic acid.
  • Functionalization : Introducing side chains such as ethoxyphenyl and furan groups to enhance biological activity.
  • Final Coupling Reactions : Attaching cyclohexane carboxamide moieties to complete the structure.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of similar compounds, researchers synthesized a series of quinazolinone derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that modifications to the phenyl and sulfur-containing groups significantly influenced their potency against HeLa cells, with some compounds exhibiting IC50 values in the low micromolar range .

Case Study 2: COX-2 Inhibition Mechanism

Another investigation focused on the mechanism by which quinazolinone derivatives inhibit COX-2 activity. Researchers employed molecular docking studies to predict binding affinities and elucidate interaction patterns with the COX-2 enzyme, confirming that structural features such as the sulfanyl group play a critical role in binding efficacy .

Mechanism of Action

The mechanism of action of 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

(a) Quinazolinone Derivatives with Varied Aromatic Substituents
  • Analog 1 : 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide ()
    • Key Differences :
  • Cyclopentyl vs. cyclohexane carboxamide: Smaller ring size may reduce steric hindrance, affecting target engagement.
    • Implications : The chloro substituent could enhance stability but reduce solubility, while the cyclopentyl group may improve membrane permeability .
(b) Sulfamoylphenyl Derivatives
  • Analog 2 : 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS: 477329-16-1, )
    • Key Differences :
  • Sulfamoylphenyl group replaces the furan-2-ylmethyl carboxamide.
  • 4-Chlorophenyl on the quinazolinone core. However, increased polarity may limit blood-brain barrier penetration .
Table 1: Structural and Functional Comparisons
Compound Core Modification Key Substituents Potential Biological Impact
Target Compound Quinazolinone + cyclohexane 4-Ethoxyphenyl, furan-2-ylmethyl Balanced solubility/binding affinity
Analog 1 () Quinazolinone + cyclopentyl 4-Chlorophenyl, oxolanylmethyl Enhanced stability, reduced solubility
Analog 2 () Quinazolinone + sulfamoylphenyl 4-Chlorophenyl, sulfamoylphenyl High polarity, improved enzyme binding

Pharmacological and Binding Studies

  • Calcium Mobilization Assays : Cyclohexane carboxamide derivatives (e.g., compounds in ) were tested in CHO-k1 cells for receptor activity. The target compound’s furan substituent may mimic similar interactions with G-protein-coupled receptors (GPCRs) due to aromatic stacking .
  • Docking Studies : Glide XP scoring () highlights the importance of hydrophobic enclosure for ligand-receptor binding. The ethoxyphenyl and furan groups in the target compound may occupy hydrophobic pockets, while the carboxamide participates in hydrogen bonding .

Biological Activity

The compound 4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinazolinone family, which is known for diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. Its molecular formula is C34H38N4O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that may play crucial roles in its interaction with biological targets.

PropertyValue
Molecular FormulaC34H38N4O3S
Molecular Weight582.8 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in breast cancer and colon cancer models.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Study : A derivative of quinazolinone demonstrated a maximum cell viability reduction of 70% at a concentration of 20 µM in MCF-7 breast cancer cells .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes.

  • COX Inhibition : In a screening assay, certain analogs showed up to 47.1% COX-2 inhibition at concentrations around 20 µM .
  • Implications : This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties against various bacterial strains.

  • Testing : The antimicrobial efficacy was assessed using standard disk diffusion methods against Gram-positive and Gram-negative bacteria.
  • Results : Compounds with similar structural motifs have shown promising results against Staphylococcus aureus and Escherichia coli .

Synthesis

The synthesis of this compound involves multiple steps including the formation of the quinazolinone core and subsequent functionalization. The synthetic pathway typically includes:

  • Formation of the Quinazolinone Core : This involves cyclization reactions that incorporate the necessary functional groups.
  • Functionalization : Subsequent reactions introduce the furan and cyclohexane moieties to yield the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.